Glucocorticoid Receptor Transactivation Potency: Betamethasone Ranks in the Highest Tier with Dexamethasone and Triamcinolone Acetonide
In a systematic comparison of transactivation potency using luciferase reporter assays in HeLa and A549 cells, betamethasone, dexamethasone, and triamcinolone acetonide were ranked in the highest potency tier, exhibiting significantly greater transcriptional activation than methylprednisolone, prednisolone, and hydrocortisone [1]. Half-maximal effective concentrations (EC50) derived from dose-response analyses demonstrated that betamethasone and dexamethasone exhibit comparable transactivation potency at the GR, both exceeding that of prednisolone by an order of magnitude.
| Evidence Dimension | Glucocorticoid receptor transactivation potency (relative ranking) |
|---|---|
| Target Compound Data | Betamethasone: Highest potency tier (Group 1) |
| Comparator Or Baseline | Dexamethasone: Highest potency tier (Group 1); Prednisolone: Intermediate potency tier (Group 2); Hydrocortisone: Lowest potency tier (Group 3) |
| Quantified Difference | Betamethasone and dexamethasone exhibit equivalent transactivation potency, both > methylprednisolone/prednisolone > hydrocortisone |
| Conditions | Luciferase reporter gene assay; HeLa cells (stable transfection) and A549 cells (transient transfection); dose-response analysis |
Why This Matters
This head-to-head transactivation ranking confirms that betamethasone is a high-potency glucocorticoid suitable for applications requiring maximal GR-driven transcriptional activation, with potency indistinguishable from dexamethasone in this assay.
- [1] Jaffuel D, et al. Correlation between different gene expression assays designed to measure trans-activation potencies of systemic glucocorticoids. Steroids. 2001;66(7):597-604. View Source
